Schisandrin A Exhibits Superior Acute Anti-inflammatory Activity Compared to Schisandrin B
In a mouse model of inflammation (carrageenan-induced paw edema), acute treatment with Schisandrin A produced a significant degree of inhibition on the inflammatory response, whereas acute treatment with Schisandrin B did not. [1]
| Evidence Dimension | Anti-inflammatory efficacy (acute treatment) |
|---|---|
| Target Compound Data | Significant inhibition of paw edema |
| Comparator Or Baseline | Schisandrin B - No significant inhibition |
| Quantified Difference | Qualitative difference in acute efficacy |
| Conditions | Carrageenan-induced paw edema in mice |
Why This Matters
This data demonstrates that for acute inflammation models requiring immediate response, Schisandrin A is the required compound, as Schisandrin B lacks efficacy in this specific experimental context.
- [1] Leong PK, Wong HS, Chen J, Ko KM. Differential action between schisandrin A and schisandrin B in eliciting an anti-inflammatory action: the depletion of reduced glutathione and the induction of an antioxidant response. PLoS One. 2016;11(5):e0155879. View Source
